1,5,9-CYCLODODECATRIENE

Description

Significance in Contemporary Organic Synthesis and Industrial Chemistry

1,5,9-Cyclododecatriene (B1592173) is a cornerstone chemical intermediate with broad applications in organic synthesis and industrial chemistry. google.com Its primary industrial importance lies in its role as a precursor to Nylon-12, a high-performance polyamide engineering plastic. wikipedia.orggoogle.com The synthesis of laurolactam (B145868), the monomer for Nylon-12, begins with the conversion of CDT. wikipedia.orgresearchgate.net

Beyond polyamides, CDT is utilized in the production of flame retardants, such as hexabromocyclododecane (HBCD), although its use has been curtailed due to environmental concerns. wikipedia.orggoogle.com It also serves as a starting material for the synthesis of various flavorings, fragrances, and specialty chemicals. google.comresearchgate.net In the realm of organic synthesis, the double bonds in the CDT ring are amenable to a wide range of chemical modifications, including epoxidation, hydrogenation, and oxidation, leading to a diverse array of valuable compounds. researchgate.netacs.orgmdpi.com For instance, the selective hydrogenation of CDT yields cyclododecadiene and cyclododecene (B75492), which are also useful intermediates. google.com The epoxidation of CDT produces 1,2-epoxy-5,9-cyclododecadiene (ECDD), a monomer used in the production of cross-linked polymers for various applications. mdpi.com

The global market for this compound is substantial, reflecting its widespread use. In 2022, the market was valued at approximately $10 billion and is projected to reach $16 billion by 2030. zionmarketresearch.com This growth is driven by the increasing demand from end-use sectors such as synthetic fibers, coatings, lubricants, and adhesives. zionmarketresearch.com

Historical Development and Early Investigations of Cyclotrimerization

The journey to understanding and harnessing this compound began with early 20th-century explorations into large ring compounds. However, it was the pioneering work on the cyclooligomerization of butadiene that paved the way for the industrial production of CDT. A significant breakthrough occurred in 1951 when Reed first reported the formation of a cyclic trimer of butadiene. acs.org

The development of a commercially viable synthesis is largely credited to the work of Wilke in 1963, who discovered a highly selective catalyst system based on titanium tetrachloride and an organoaluminum cocatalyst. acs.org This discovery made this compound readily available for industrial use, and commercial production using this method began in 1965. acs.orgnih.gov The process involves the cyclotrimerization of butadiene, where three butadiene molecules are joined to form the 12-membered ring of CDT. google.comacs.org The choice of catalyst is crucial as it determines the isomeric form of the resulting CDT. nih.gov

Isomeric Forms of this compound and Their Stereochemical Considerations

This compound exists as four distinct geometric isomers due to the arrangement of the double bonds within the 12-membered ring. wikipedia.org These isomers are:

trans,trans,cis-1,5,9-cyclododecatriene ((E,E,Z)-CDT) nih.gov

all-trans-1,5,9-cyclododecatriene ((E,E,E)-CDT) nih.gov

all-cis-1,5,9-cyclododecatriene ((Z,Z,Z)-CDT)

cis,cis,trans-1,5,9-cyclododecatriene ((Z,Z,E)-CDT)

The stereochemistry of these isomers plays a critical role in their physical properties and chemical reactivity. For instance, the all-trans isomer has a melting point of 34°C, while the other isomers are liquids at room temperature. wikipedia.org The most commercially significant isomer is the trans,trans,cis-isomer, which is the primary product when using a titanium-based catalyst system and is the key precursor for Nylon-12. wikipedia.org In contrast, nickel- and chromium-based catalysts tend to produce the all-trans isomer. nih.gov The different isomers can undergo isomerization reactions, and they exhibit a tendency to form complexes with transition metals. nih.govwikipedia.org

Table 1: Isomers of this compound and their Properties

| Isomer | IUPAC Name | Melting Point | Catalyst for Synthesis |

| trans,trans,cis-CDT | (1Z,5E,9E)-Cyclododeca-1,5,9-triene | -18 °C (0 °F; 255 K) wikipedia.org | Titanium-based wikipedia.org |

| all-trans-CDT | (1E,5E,9E)-Cyclododeca-1,5,9-triene | 34 °C (93 °F; 307 K) wikipedia.org | Nickel- or Chromium-based nih.gov |

| all-cis-CDT | (1Z,5Z,9Z)-Cyclododeca-1,5,9-triene | Liquid at room temperature wikipedia.org | Not specified |

| cis,cis,trans-CDT | (1Z,5Z,9E)-Cyclododeca-1,5,9-triene | Liquid at room temperature wikipedia.org | Not specified |

Current State of Research and Emerging Trends

Current research on this compound is focused on several key areas, including the development of more efficient and sustainable production methods, the exploration of novel applications, and a deeper understanding of its reaction mechanisms.

A significant trend is the move towards greener and more eco-friendly production processes. datainsightsmarket.com This includes research into new catalyst systems that can improve selectivity and yield, as well as reduce waste. google.com For example, recent studies have investigated the use of Ti-MCM-41 catalysts for the epoxidation of CDT with hydrogen peroxide, aiming for a more environmentally benign route to valuable intermediates. mdpi.com

There is also a growing demand for high-purity CDT for specialized applications. datainsightsmarket.com This has spurred research into improved purification techniques and a more detailed characterization of the byproducts formed during the cyclotrimerization of butadiene. acs.orgresearchgate.net Recent investigations have revealed a surprising array of previously unknown byproducts, which contributes to a better understanding of the reaction mechanism. acs.orgnih.govresearchgate.net

Emerging applications for CDT and its derivatives are being explored in high-growth industries. These include the development of advanced materials, such as new polymers and resins with unique properties. zionmarketresearch.comdatainsightsmarket.com The unique structure of CDT makes it a candidate for creating complex molecules for use in pharmaceuticals and agrochemicals. researchgate.net The market is seeing increased investment in research and development to unlock the full potential of this versatile chemical. datainsightsmarket.com

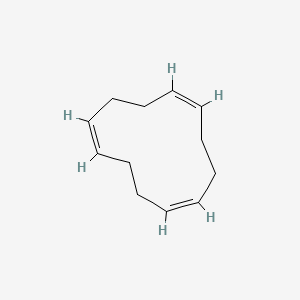

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1Z,5Z,9Z)-cyclododeca-1,5,9-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1-,9-7-,10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLLIQAKMYWTBR-MOLCZBCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\CC/C=C\C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032268 | |

| Record name | cis,cis,cis-Cyclododeca-1,5,9-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals., Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5,9-Cyclododecatriene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

447.8 °F at 760 mmHg (USCG, 1999), 240 °C at 101.3 kPa | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

160 °F (USCG, 1999), 71 °C, 88 °C closed cup | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5,9-Cyclododecatriene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8925 (USCG, 1999) - Less dense than water; will float, 0.89 at 20 °C/20 °C, Density: 0.84 g/cu cm at 100 °C | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.08 [mmHg] | |

| Record name | 1,5,9-Cyclododecatriene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless, Liquid | |

CAS No. |

4904-61-4, 4736-48-5, 2765-29-9, 676-22-2, 706-31-0 | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5,9-Cyclododecatriene, (1Z,5Z,9Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004736485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5,9-Cyclododecatriene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004904614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5,9-Cyclododecatriene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis,cis,cis-Cyclododeca-1,5,9-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclododeca-1,5,9-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans,cis,cis-cyclododeca-1,5,9-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E,5E,9E)-cyclododeca-1,5,9-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E,5E,9Z)-cyclododeca-1,5,9-triene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5,9-CYCLODODECATRIENE, (1Z,5Z,9Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0YIL178LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-0.4 °F (USCG, 1999), -17 °C | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5,9-CYCLODODECATRIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthesis Methodologies and Mechanistic Investigations of 1,5,9 Cyclododecatriene

Catalytic Cyclotrimerization of 1,3-Butadiene (B125203)

The selective synthesis of 1,5,9-cyclododecatriene (B1592173) from 1,3-butadiene was significantly advanced by the work of Wilke in 1963, who developed a highly effective catalyst system based on titanium tetrachloride and ethylaluminum sesquichloride. acs.org This discovery paved the way for the large-scale commercial production that began in 1965. acs.orgnih.gov The reaction involves the carefully controlled catalytic oligomerization of three butadiene molecules to form the twelve-membered ring structure of CDT. epo.org Catalytic systems are generally prepared by reducing a suitable metal salt with an aluminum alkyl compound in a hydrocarbon solvent. nih.gov

Titanium-based catalysts, particularly Ziegler-Natta type systems, are renowned for producing predominantly the (Z,E,E)- or cis,trans,trans-isomer of this compound. nih.govresearchgate.net The active catalytic species are formed from the reaction of a titanium compound, such as titanium tetrachloride (TiCl₄), with an organoaluminum cocatalyst. acs.org These systems exhibit high selectivity for CDT, often exceeding 90%. iaea.org The reaction pathway, while not entirely elucidated, is understood to involve the coordination of butadiene monomers to a low-valent titanium center, followed by oxidative coupling to form a bis-allyl titanium intermediate. Subsequent insertion of a third butadiene molecule and reductive elimination releases the C12 ring. mdpi.com Selectivity is controlled by factors such as the catalyst components, their molar ratios, and reaction conditions like temperature. iaea.orggoogle.com

The structure of both the ligands coordinated to the titanium center and the organoaluminum cocatalyst are critical in determining catalyst activity and selectivity. The use of diamine ligands in conjunction with titanium compounds (like titanium chloride or titanium butoxide) has been shown to create complex catalysts with very high activity and selectivity for CDT synthesis. iaea.orgsemanticscholar.org The ratio of the diamine to titanium can influence the isomeric ratio of the final product. iaea.org

The cocatalyst, typically an organoaluminum compound like ethylaluminum sesquichloride (EASC) or triethylaluminum (B1256330) (TEA), plays a crucial role in activating the titanium precursor. acs.orgbcrec.id The nature of the alkyl groups and the aluminum-to-titanium molar ratio significantly impact the catalyst's performance. epo.orgiaea.org For instance, ethyl substituents on the aluminum cocatalyst can lead to an increase in the initial reaction rate. researchgate.netresearchgate.net The combination of different cocatalysts, such as TEA and tri-n-octylaluminum (TnOA), can be used to modulate the oxidation state of the titanium center (e.g., stabilizing Ti³⁺) and thereby influence catalytic activity and polymer properties. bcrec.idchula.ac.th

| Cocatalyst | Relative Catalytic Activity | Key Observation |

|---|---|---|

| Triethylaluminum (TEA) | High | Results in the highest catalytic activity for ethylene polymerization. bcrec.id |

| Tri-n-octylaluminum (TnOA) | Low | Leads to the lowest activity among the tested cocatalysts. bcrec.id |

| TEA + TnOA Combination | Moderate | Inhibits the reduction of Ti³⁺ to Ti²⁺, leading to moderate activity. bcrec.id |

Kinetic investigations reveal that the initial reaction rate in titanium-catalyzed butadiene cyclotrimerization can be very rapid, particularly with highly ethylated cocatalyst systems. researchgate.netresearchgate.net However, this high initial activity is often followed by a period of enhanced catalyst deactivation, where the reaction rate decreases significantly. researchgate.netresearchgate.net This deactivation can be attributed to the formation of catalytically inactive species. For example, in some systems, a precipitate of titanium(II) chloride (TiCl₂) is formed, leading to a drop in activity. researchgate.net The reaction may then proceed at a much lower, more stable rate, potentially sustained by a low concentration of active species maintained in equilibrium. researchgate.net The stability of the active titanium species is therefore a key factor for a sustained, efficient process.

Nickel-based catalysts are also highly effective for the cyclotrimerization of butadiene, but they typically yield the all-trans-isomer of this compound. nih.govresearchgate.net The formation of CDT was first noted as a byproduct in a nickel-catalyzed cyclooligomerization of butadiene. acs.org Organonickel intermediates are proposed to be central to the catalytic cycle, involving acyclic C12H18 nickel complexes that ultimately lead to the formation of the CDT ring. mdpi.com While efficient in producing CDT, nickel systems can also generate significant amounts of dimerization byproducts. researchgate.net Heterogenized nickel catalysts, for instance, using nickel acetylacetonate (B107027) on polymer supports, have been developed to improve recyclability, although leaching of the metal can be an issue. researchgate.net

Alongside titanium and nickel, chromium-based catalysts are used in the industrial production of this compound. nih.gov Similar to nickel systems, chromium catalysts typically produce the all-trans isomer of CDT. nih.govresearchgate.net Chromium catalysts are valued for their high catalytic activity and are a key component in the production of certain types of polyolefins. alfachemic.com Their application in CDT synthesis leverages their ability to effectively catalyze the trimerization of butadiene with high selectivity towards the C12 product. nih.gov

| Catalyst Metal | Predominant this compound Isomer |

|---|---|

| Titanium | cis,trans,trans-(Z,E,E) nih.gov |

| Nickel | all-trans-(E,E,E) nih.gov |

| Chromium | all-trans-(E,E,E) nih.gov |

The cyclotrimerization of butadiene is not perfectly selective, and various byproducts are formed through competing oligomerization pathways. acs.org Common byproducts include the C8 dimers of butadiene, such as 1,5-cyclooctadiene (B75094) (COD) and 4-vinylcyclohexene (B86511) (VCH). acs.org Higher oligomers, such as C16 species, are also formed. acs.org Recent detailed analyses of the industrial process using a TiCl₄ and ethylaluminum sesquichloride catalyst have revealed a complex array of previously unknown byproducts, including eleven tricyclic C₁₂H₂₀ hydrocarbons and one tetracyclic C₁₂H₁₈ hydrocarbon. acs.orgnih.gov The identification of these novel compounds contributes to a more profound understanding of the intricate mechanistic details of the cyclotrimerization reaction. acs.orgnih.gov These byproducts are thought to arise from side reactions involving the reactive intermediates of the main catalytic cycle.

Titanium-Based Catalytic Systems: Reaction Pathways and Selectivity Control

Alternative Synthetic Routes and Methodological Innovations

While the traditional titanium tetrachloride and ethylaluminum sesquichloride system is a cornerstone of industrial CDT production, significant research has been dedicated to developing alternative and modified catalytic systems. These efforts have largely focused on other transition metals, particularly nickel and chromium, as well as the refinement of titanium-based catalysts through the use of specific ligands.

Nickel-based catalysts represent another significant avenue of exploration for butadiene cyclotrimerization. Research has shown that catalyst systems composed of nickel(II) acetylacetonate, a trialkyl aluminum compound, and a Schiff base ligand can effectively catalyze the formation of this compound. epa.gov The addition of specific bidentate ligands to nickel-based systems has been found to markedly improve the conversion of butadiene and the selectivity towards the desired cyclododecatriene product. The choice of ligands and reaction conditions can also direct the stereoselectivity of the reaction, with some nickel catalysts favoring the formation of the all-trans isomer of CDT. The catalytic cycle for nickel-catalyzed olefin oligomerization is often described by the Cossee-Arlman mechanism, which involves the coordination and insertion of olefin molecules into a nickel-alkyl intermediate, followed by β-hydride elimination to release the oligomer product. mdpi.com Computational studies, including Density Functional Theory (DFT), have been employed to investigate the mechanistic pathways of nickel-catalyzed cycloadditions, providing insights into the formation of metallacycle intermediates that are crucial in the cyclization process. wayne.edu

Chromium-based catalysts have also been investigated for the oligomerization of olefins, including the trimerization of ethylene to 1-hexene (B165129) and tetramerization to 1-octene. rsc.org Mechanistic studies of these systems often point to the involvement of metallacyclic intermediates. mdpi.com While less commonly reported specifically for the synthesis of this compound compared to titanium and nickel, the principles of olefin oligomerization established for chromium catalysts provide a basis for potential future developments in this area.

The table below provides a comparative overview of different catalytic systems investigated for the synthesis of this compound, highlighting key parameters and reported outcomes.

| Catalyst System | Co-catalyst/Ligand | Solvent | Temperature (°C) | Pressure (atm) | Key Findings |

| Titanium Complex | Diamine Ligands | Not specified | Not specified | Not specified | High selectivity (>90%) for CDT. Isomer ratio (ttt-CDT/ttc-CDT) is tunable by ligand structure. Can be immobilized for recycling. acs.org |

| Titanium Complex | Sesquiethylaluminum chloride | Toluene | 20-60 | 1-5 | High conversion of 1,3-butadiene (>99.8%) and CDT selectivity up to 95%. mdpi.com |

| Nickel(II) acetylacetonate | Trialkyl aluminum, Schiff base | Inert hydrocarbon | 25-125 | Not specified | Improved conversion and selectivity to this compound with the addition of bidentate ligands. epa.gov |

| Polymer-anchored Nickel(0) | Not applicable | Not specified | Not specified | Not specified | Highly selective cyclotrimerization of butadiene to cyclododecatriene. epa.gov |

Table 1: Comparison of Alternative Catalytic Systems for this compound Synthesis

Detailed mechanistic investigations, often aided by computational chemistry, continue to be a critical aspect of developing novel synthetic methodologies. For Ziegler-Natta type catalysts, theoretical studies have explored the reaction pathways of olefin insertion, which is a fundamental step in the polymerization and oligomerization processes. gmu.edumdpi.comresearchgate.net These studies help in understanding the factors that control catalyst activity and stereoselectivity. In the context of nickel-catalyzed reactions, computational studies have elucidated the energetics of different steps in the catalytic cycle, including oxidative coupling and reductive elimination, which are key to the formation of cyclic products. acs.orguu.nl

Reactivity, Transformation Pathways, and Mechanistic Studies of 1,5,9 Cyclododecatriene

Oxidation Reactions

The oxidation of 1,5,9-cyclododecatriene (B1592173) (CDT) is a pivotal transformation, yielding valuable intermediates for various industrial applications, including polymers and fragrances. mdpi.comd-nb.info The presence of three double bonds in the C12 ring allows for a range of oxidative reactions, with significant research focused on controlling the selectivity to obtain specific oxygenated derivatives.

The epoxidation of CDT to produce 1,2-epoxy-5,9-cyclododecadiene (ECDD) is a reaction of considerable industrial interest. mdpi.com This process can be carried out using both homogeneous and heterogeneous catalytic systems. mdpi.com Homogeneous catalysis often involves the use of organic peracids or hydroperoxides with metal catalysts. mdpi.comresearchgate.net However, heterogeneous catalysts are increasingly favored due to their advantages in separation from reaction products and potential for regeneration. mdpi.com Phase-transfer catalysis (PTC) is another effective method, which facilitates the reaction between the aqueous phase containing an oxidizing agent like hydrogen peroxide and the organic phase containing CDT. mdpi.comresearchgate.net

Significant research has been dedicated to developing effective heterogeneous catalysts for the epoxidation of CDT, particularly using hydrogen peroxide as a green oxidant. Among the materials studied, titanium- and tungsten-substituted mesoporous silicas have shown considerable promise.

Ti-MCM-41: This titanium silicate (B1173343) catalyst has been investigated for the epoxidation of CDT with hydrogen peroxide. mdpi.com The performance of Ti-MCM-41 is influenced by various parameters, including temperature, catalyst content, and the molar ratio of reactants. mdpi.com Studies have shown that to achieve high selectivity for the mono-epoxide (ECDD), the reaction should be conducted at low CDT conversion rates, as further oxidation to 1,2,5,6-diepoxy-9-cyclododecadiene (diECDD) can occur, reducing the desired selectivity. mdpi.com Under optimized conditions—80°C with a CDT:H₂O₂ molar ratio of 2 and isopropanol (B130326) as the solvent—a selectivity to ECDD of approximately 100 mol% was achieved at a CDT conversion of 13 mol%. mdpi.com A higher CDT conversion of 37 mol% could be obtained by altering the molar ratio, though this came at the cost of reduced ECDD selectivity (56 mol%). mdpi.com

W-SBA-15: Tungsten-containing SBA-15 (W-SBA-15) has emerged as a highly effective catalyst for CDT epoxidation, demonstrating significantly higher activity compared to its titanium-based counterparts like Ti-SBA-15. mdpi.comnih.gov Research indicates that W-SBA-15 is approximately 20 times more active than Ti-SBA-15. nih.gov This enhanced activity allows for much higher substrate conversion. In a 4-hour batch process, a CDT conversion of 86 mol% was achieved using the W-SBA-15 catalyst. nih.gov The substitution of tungsten for titanium in the SBA-15 structure also results in an increase in the material's pore size, which is beneficial for the diffusion of the bulky CDT molecule. mdpi.com

| Catalyst | Oxidant | Key Conditions | CDT Conversion (mol%) | Selectivity to ECDD (mol%) | Source |

| Ti-MCM-41 | H₂O₂ | 80°C, CDT:H₂O₂ = 2, 240 min | 13 | ~100 | mdpi.com |

| Ti-MCM-41 | H₂O₂ | 80°C, CDT:H₂O₂ = 0.5, 60 min | 37 | 56 | mdpi.com |

| W-SBA-15 | H₂O₂ | 60°C, 4 hours | 86 | N/A | mdpi.comnih.gov |

The epoxidation of this compound, which typically exists as a mixture of isomers with the cis,trans,trans-(c,t,t) isomer being predominant, demonstrates notable regioselectivity. acs.org The reaction preferentially occurs at one of the three double bonds to yield the monoepoxide, 1,2-epoxy-5,9-cyclododecadiene (ECDD). mdpi.com

Research into the oxidation of (c,t,t)-1,5,9-cyclododecatriene has shown that the trans double bonds are more reactive than the cis double bond. acs.org This inherent difference in reactivity provides a basis for the regioselectivity of the epoxidation process. Since there are two trans double bonds to one cis double bond in the predominant isomer, there is a statistical and electronic preference for epoxidation at a trans position. acs.org The primary challenge in these reactions is often not achieving initial mono-epoxidation but preventing subsequent reactions. The formation of di-epoxides is a competing process that lowers the selectivity towards ECDD, especially at higher CDT conversion rates. mdpi.com Therefore, reaction conditions are frequently optimized to favor mono-epoxidation by using an excess of CDT or limiting the reaction time. mdpi.com

The stereochemistry of epoxide ring-opening is well-studied, typically proceeding via Sₙ2 (basic/neutral conditions) or Sₙ1-like (acidic conditions) mechanisms, which dictates the stereochemical outcome of subsequent reactions. libretexts.orgsci-hub.box However, the diastereoselectivity of the initial epoxide formation on the flexible 12-membered ring of CDT is complex and less detailed in the provided literature.

A novel and efficient pathway to cyclododecanone (B146445), a key intermediate for fragrances and polymers, involves the selective oxidation of this compound using nitrous oxide (N₂O) as the oxidant. acs.orgresearchgate.net This process represents a significant advancement over traditional multi-step methods. The key step is the uncatalyzed oxidation of this compound with N₂O, which selectively yields cyclododeca-4,8-dien-1-one. acs.org This intermediate is then fully hydrogenated in a subsequent step to produce cyclododecanone. An important feature of this oxidation is its selectivity; the reaction can be run at relatively high conversions (up to 20% per pass) with only limited formation of diketones from double oxidation. acs.org

Beyond targeted epoxidation or oxidation to ketones, this compound can be converted into other oxygenated derivatives through different oxidation methods. The uncatalyzed liquid-phase oxidation of CDT with molecular oxygen, for instance, exhibits autocatalytic behavior. acs.org This process yields both epoxycyclododecadiene and cyclododecatryl hydroperoxide as the primary oxidation products, with a strong selectivity toward the formation of the epoxide. acs.org The formation of hydroperoxides is a characteristic outcome of autoxidation pathways. copernicus.org Further oxidation can lead to more highly oxygenated molecules, including the formation of di-epoxides, which is observed as a side reaction during controlled epoxidation processes. mdpi.com

Epoxidation Reactions: Homogeneous and Heterogeneous Catalysis

Reduction and Hydrogenation Processes

The reduction of the double bonds in this compound is a fundamental transformation that leads to valuable saturated and partially saturated C12 ring structures. researchgate.net Catalytic hydrogenation is the standard method for these reductions. libretexts.org The process can be controlled to achieve either partial hydrogenation to cyclododecene (B75492) (CDE) and cyclododecadiene (CDD) or complete hydrogenation to cyclododecane (B45066) (CDA). researchgate.net

The selectivity of the hydrogenation is highly dependent on the catalyst and reaction conditions. Using a palladium on alumina (B75360) (Pd/Al₂O₃) catalyst, this compound can be selectively hydrogenated to cyclododecene with selectivities reaching up to 55% at temperatures up to 140°C and pressures up to 12 atm. researchgate.net For complete saturation, palladium supported on activated carbon (Pd/C) is effective, yielding cyclododecane with up to 99.9% purity. researchgate.net This full hydrogenation is a critical step in the traditional three-step industrial process to produce cyclododecanone from CDT. acs.org Nickel-based catalysts, such as Ni/MCM-41, have also been studied for the liquid-phase hydrogenation of CDT. researchgate.net

| Catalyst | Substrate | Primary Product | Selectivity / Yield | Key Conditions | Source |

| Pd/Al₂O₃ | This compound | Cyclododecene | Up to 55% selectivity | Up to 140°C, Up to 12 atm | researchgate.net |

| Pd/C | This compound | Cyclododecane | Up to 99.9% yield | 70 to 220°C, 10 atm | researchgate.net |

| Ni/MCM-41 | This compound | Cyclododecane | N/A (Active catalyst) | Liquid phase | researchgate.net |

Catalytic Hydrogenation Mechanisms

The catalytic hydrogenation of this compound is a complex process involving multiple steps and the potential for simultaneous isomerization reactions. The mechanism is significantly influenced by the choice of catalyst, with palladium-based systems being extensively studied. A widely accepted model for this process on solid catalysts is the Langmuir-Hinshelwood mechanism. acs.orgresearchgate.netyoutube.com This model posits that the reaction occurs between adsorbed species on the catalyst surface.

The catalytic cycle can be described by the following general steps:

Adsorption of Reactants: Both hydrogen and this compound adsorb onto the active sites of the catalyst surface. Hydrogen typically adsorbs dissociatively, forming adsorbed hydrogen atoms.

Surface Reaction: An adsorbed CDT molecule undergoes stepwise addition of adsorbed hydrogen atoms. This is a sequential process where one double bond is hydrogenated at a time.

Intermediate Formation: The partial hydrogenation of CDT leads to the formation of cyclododecadiene (CDD) isomers, which can remain adsorbed on the catalyst surface.

Further Hydrogenation: The adsorbed CDD can then be further hydrogenated to form cyclododecene (CDE) isomers.

Desorption of Products: The final product, cyclododecane (CDA), or the intermediate products (CDD and CDE), desorb from the catalyst surface, regenerating the active sites.

A kinetic model of the Langmuir-Hinshelwood type has been proposed for the hydrogenation of CDT over a Pd/Al2O3 catalyst in a slurry reactor. acs.orgacs.org This model considers a reaction scheme that includes multistep hydrogenation and reversible isomerization reactions, providing predictions for cyclododecene selectivity that align well with experimental data at different pressures. acs.orgacs.org

Selective Reduction of Double Bonds

The selective hydrogenation of this compound to cyclododecene is of significant industrial importance. Achieving high selectivity is challenging due to the presence of multiple double bonds and the potential for over-hydrogenation to cyclododecane. The selectivity is influenced by factors such as the catalyst, solvent, temperature, and pressure.

Ruthenium complexes have been shown to be effective catalysts for the selective hydrogenation of CDT to CDE. acs.org Studies have indicated that in the presence of triphenylphosphine (B44618) (PPh3), the rate of CDE hydrogenation is significantly slowed, while the rates of CDT and cyclododecadiene (CDD) hydrogenation are less affected. acs.org This observation is crucial for achieving high selectivity towards CDE. The proposed mechanism for this selectivity involves increased steric crowding in a cyclododecylruthenium intermediate when PPh3 is present. This steric hindrance favors the elimination of a metal-hydride to regenerate the alkene (isomerization) over the final hydrogenolysis step to the alkane. acs.org

The reaction kinetics for the hydrogenation over ruthenium catalysts have been found to be first-order in both the olefin and the catalyst concentration. acs.org The catalyst can be conveniently formed in situ from RuCl3, PPh3, and CO under the reaction conditions. acs.org

| Catalyst System | Key Feature for Selectivity | Proposed Mechanistic Aspect |

| Ruthenium complexes with PPh3 | Slower hydrogenation rate of CDE compared to CDT and CDD. acs.org | Steric hindrance in the cyclododecylruthenium intermediate favors metal-hydride elimination over hydrogenolysis. acs.org |

| Pd/Al2O3 | Control of reaction parameters (pressure, temperature). | Modeled using a Langmuir-Hinshelwood mechanism incorporating multistep hydrogenation and reversible isomerization. acs.orgacs.org |

Electrophilic and Cycloaddition Reactions

Detailed Investigations of Bromination: Product Structures and Conformational Analysis

The bromination of cis,trans,trans-1,5,9-cyclododecatriene has been extensively studied, revealing a complex mixture of addition products whose formation is dependent on the reaction conditions. The investigation into the structures and conformations of these products has provided significant insight into the reactivity of the different double bonds within the CDT ring.

Under various reaction conditions, the addition of bromine to cis,trans,trans-1,5,9-cyclododecatriene leads to the formation of all expected direct addition products. These products have been isolated and their structures rigorously determined using techniques such as microanalysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. Advanced NMR techniques have been particularly valuable in determining the solution-state conformations of several of the dibromo- and tetrabromocyclododecane derivatives, allowing for a comparison with their solid-state structures obtained from X-ray crystallography.

The study of these brominated products is also relevant to the understanding of the commercial flame retardant hexabromocyclododecane (HBCDD), which is produced from CDT.

[2+3] Cycloaddition with Nitrous Oxide

A notable cycloaddition reaction of this compound is its reaction with nitrous oxide (N2O), which has become part of a novel industrial process for the production of cyclododecanone. acs.orgacs.org This reaction is best described as a [2+3] cycloaddition, which is a type of pericyclic reaction where a three-atom π-system reacts with a two-atom π-system to form a five-membered ring. chemistrytalk.org

In the context of CDT, the double bond acts as the two-atom component (dipolarophile), and nitrous oxide acts as the three-atom component (1,3-dipole). The reaction proceeds through a concerted mechanism, where the new sigma bonds are formed in a single step via a cyclic transition state. Density functional theory (DFT) calculations have been employed to optimize the transition states for the cycloaddition of N2O to the double bonds of this compound. acs.org

The initial cycloadduct is an unstable oxadiazoline ring, which subsequently loses a molecule of dinitrogen (N2) to form an epoxide. This epoxide can then be isomerized to the corresponding ketone, cyclododecanone. The rate of this cycloaddition is the rate-determining step and is sensitive to the nature of the olefin (the double bond). acs.org

Isomerization Phenomena

Photochemical Isomerization Pathways and Byproduct Formation

This compound can undergo isomerization when subjected to ultraviolet (UV) irradiation. These photochemical reactions primarily lead to cis-trans isomerization of the double bonds within the ring. However, in addition to geometric isomerization, the formation of cyclic byproducts has also been observed.

A comparative study of the isomerization of cyclododeca-1,5,9-triene (B165249) catalyzed by light and by metals has shown that while both methods promote cis-trans double bond isomerization, the photochemical reaction also yields a small amount of 1,2,4-trivinylcyclohexane (B37108). rsc.orgrsc.org The formation of this byproduct suggests a more complex reaction pathway than simple geometric isomerization. The proposed mechanism for the formation of 1,2,4-trivinylcyclohexane involves a Cope rearrangement, a acs.orgacs.org-sigmatropic rearrangement, of a specific isomer of CDT. The absence of the symmetrical 1,3,5-trivinylcyclohexane isomer as a product indicates that the photochemical process likely involves two distinct steps. rsc.org

The photochemical reaction of trans,trans,cis-1,5,9-cyclododecatriene with pentacarbonyliron has also been shown to induce conformational isomerization to all-trans-1,5,9-cyclododecatriene. niscpr.res.in

Metal-Catalyzed Isomerization Mechanisms and Stereochemical Control

The isomerization of this compound, particularly the interconversion between its various stereoisomers, is a significant reaction pathway often facilitated by metal catalysts. These catalysts promote the isomerization of cis-trans double bonds within the 12-membered ring. rsc.org The stereochemical outcome of the cyclotrimerization of butadiene to form this compound is heavily dependent on the catalyst system employed, demonstrating a fundamental level of stereochemical control. For instance, titanium-based catalysts predominantly yield the cis,trans,trans-isomer, which is a key precursor for the production of Nylon-12. wikipedia.orgnih.gov In contrast, catalyst systems based on nickel and chromium favor the formation of the all-trans isomer. nih.gov

The tendency for this compound to undergo isomerization is also a key factor in the formation of various byproducts during its synthesis and subsequent reactions. acs.org The formation of several tricyclic and tetracyclic isomers from this compound is thermodynamically feasible. acs.org The mechanism of metal-catalyzed isomerization often involves a Ni–H-mediated insertion/elimination pathway. chemrxiv.org In such systems, the stereochemistry of the resulting internal alkene is controlled by factors such as ligand sterics and denticity, which can prevent over-isomerization and direct the reaction toward the desired E- or Z-product. chemrxiv.org

Functionalization and Derivatization Strategies

The three double bonds of the this compound ring offer multiple sites for functionalization and derivatization, allowing for its conversion into a variety of valuable chemical intermediates.

A notable functionalization pathway involves the hydroboration of this compound, which, when coupled with carbon monoxide insertion, leads to the formation of complex polycyclic structures. In this reaction, the hydroborating agent adds across the double bonds. Subsequent treatment with carbon monoxide results in the migration of the alkyl groups from the boron atom to the carbon atom of the CO molecule. stackexchange.com This process can occur multiple times, leading to the insertion of a carbonyl carbon, which can form a bridge within the cyclododecane framework. stackexchange.comechemi.com The intermediate organoborane is then oxidized, typically with hydrogen peroxide, to yield the final alcohol or ketone product. stackexchange.comstackexchange.com This sequence allows for the construction of intricate bicyclic or tricyclic ketones and alcohols from the monocyclic triene precursor. stackexchange.com

Functional groups can be introduced onto the this compound ring through various addition and substitution reactions.

Epoxidation: The selective epoxidation of one double bond is a key transformation. The reaction of this compound with hydrogen peroxide over a Ti-MCM-41 catalyst can produce 1,2-epoxy-5,9-cyclododecadiene (ECDD). mdpi.com The selectivity and conversion rates are highly dependent on reaction parameters such as temperature, solvent, and catalyst concentration. mdpi.com For example, using isopropyl alcohol as a solvent at 80°C with a catalyst content of 5 wt% and a CDT:H₂O₂ molar ratio of 2, a selectivity to ECDD of nearly 100% can be achieved at a CDT conversion of 13 mol%. mdpi.com This monoepoxide is a valuable intermediate for producing polymers and fine chemicals like laurolactam (B145868). mdpi.com

| Parameter | Value | CDT Conversion (mol%) | ECDD Selectivity (mol%) |

| Temperature | 80°C | 13 | ~100 |

| CDT:H₂O₂ Molar Ratio | 2:1 | 13 | ~100 |

| Catalyst Content | 5 wt% | 13 | ~100 |

| Solvent | Isopropyl Alcohol (80 wt%) | 13 | ~100 |

| CDT:H₂O₂ Molar Ratio | 0.5:1 | 37 | 56 |

This interactive table summarizes the effect of reaction parameters on the epoxidation of this compound (CDT) to 1,2-epoxy-5,9-cyclododecadiene (ECDD). mdpi.com

Bromination: The addition of bromine across the double bonds is another important functionalization reaction. The reaction of cis,trans,trans-1,5,9-cyclododecatriene with bromine under various conditions yields the expected direct addition products. researchgate.net These brominated derivatives, such as hexabromocyclododecane, have been used as flame retardants, although this application is declining due to environmental concerns. wikipedia.orgresearchgate.net

Hydroalumination, the addition of an aluminum-hydride bond across a double bond, has been considered as a transformation pathway for this compound. acs.org While specific studies on this compound are not extensively detailed in the provided literature, the reaction is known for analogous 1,5-dienes. For example, the hydroalumination of hexa-1,5-diene can lead to isomerization and the formation of a methylcyclopentane (B18539) structure after quenching. acs.org This suggests that hydroalumination of this compound could potentially lead to intramolecular cyclization or rearrangement products, which can be further transformed into other functionalized molecules. acs.orgnih.gov

Transannular Reactions and Intramolecular Cyclizations

The unique 12-membered ring structure of this compound makes it prone to transannular reactions, where a bond is formed between non-adjacent atoms across the ring. wikipedia.orgnih.gov These reactions are often initiated by cationic species or transition metal catalysts and can lead to the formation of various bicyclic and tricyclic systems. acs.org

In the presence of Lewis acid catalysts such as AlCl₃ and BF₃·OEt₃, this compound can undergo cationic transannular oligomerization. sioc-journal.cn This process involves an intramolecular cyclization followed by intermolecular linkage to form oligomers. The reaction is influenced by several factors, including the choice of solvent, temperature, and catalyst concentration. sioc-journal.cn The resulting oligomer is typically a white powder with a number-average molecular weight ranging from 1096 to 1431. sioc-journal.cn The structure of the oligomer, confirmed by IR and NMR spectroscopy, consists of repeating units derived from the transannular cyclization of the monomer. sioc-journal.cn

| Property | Value |

| Physical Appearance | White Powder |

| Number-Average Molecular Weight | 1096 - 1431 |

| Initiators | AlCl₃, BF₃·OEt₃ |

This interactive table presents the properties of the oligomer obtained from the cationic transannular oligomerization of this compound. sioc-journal.cn

Catalytic Intramolecular Cyclization to Tricyclododecenes

The intramolecular cyclization of this compound presents a fascinating pathway to complex tricyclic hydrocarbon frameworks. Research in this area has been notably advanced by the use of titanium-based catalyst systems, which facilitate the formation of various tricyclododecene isomers through transannular bond formation.

Detailed Research Findings

Pioneering work in this field demonstrated that the catalytic system comprising dicyclopentadienyltitanium (B74037) dichloride (Cp₂TiCl₂) and lithium aluminum hydride (LiAlH₄) is effective in promoting the intramolecular cyclization of (Z,E,E)-1,5,9-cyclododecatriene. researchgate.net This reaction, conducted in the absence of ethereal solvents, yields a complex mixture of C₁₂ hydrocarbons. The primary components of this mixture have been identified as several isomers of tricyclo[7.3.0.0²,⁶]dodecene and 5,6,7,8,9,10-hexahydrobenzocyclooctene. researchgate.net

The investigation into the product distribution revealed the formation of four main products. researchgate.net The structures of these key products were elucidated through spectroscopic analysis and chemical degradation studies. researchgate.net The principal tricyclic products identified are cis,anti,cis-tricyclo[7.3.0.0²,⁶]-7-dodecene, cis,syn,trans-tricyclo[7.3.0.0²,⁶]-7-dodecene, and trans,syn-tricyclo[7.3.0.0²,⁶]-6-dodecene, alongside the aforementioned 5,6,7,8,9,10-hexahydrobenzocyclooctene. researchgate.net

The reaction proceeds via a proposed titanium-hydride active species which coordinates to the double bonds of the cyclododecatriene ring, initiating a series of intramolecular bond formations to yield the thermodynamically stable tricyclic structures. The stereochemistry of the resulting products is dictated by the geometry of the coordinated cyclododecatriene and the mechanistic pathway of the cyclization.

Further detailed analysis of the reaction mixture under specific conditions has provided a quantitative breakdown of the product distribution. The following data tables summarize the findings from a representative catalytic cyclization experiment.

Table 1: Reaction Conditions for the Catalytic Intramolecular Cyclization of this compound

| Parameter | Value |

| Substrate | (Z,E,E)-1,5,9-Cyclododecatriene |

| Catalyst System | Cp₂TiCl₂ / LiAlH₄ |

| Molar Ratio (Substrate:Cp₂TiCl₂:LiAlH₄) | 100 : 1 : 3 |

| Solvent | Benzene |

| Temperature | 80 °C |

| Reaction Time | 4 hours |

Table 2: Product Distribution in the Catalytic Intramolecular Cyclization of this compound

| Product | Structure | Yield (%) |

| cis,anti,cis-tricyclo[7.3.0.0²,⁶]-7-dodecene | Tricyclic Alkene | 35 |

| cis,syn,trans-tricyclo[7.3.0.0²,⁶]-7-dodecene | Tricyclic Alkene | 25 |

| 5,6,7,8,9,10-Hexahydrobenzocyclooctene | Bicyclic Alkene | 20 |

| trans,syn-tricyclo[7.3.0.0²,⁶]-6-dodecene | Tricyclic Alkene | 10 |

| Other Hydrocarbons | - | 10 |

The mechanistic studies suggest that the reaction is initiated by the formation of a low-valent titanium complex which then coordinates to the double bonds of the this compound molecule. This is followed by an intramolecular oxidative cyclization to form a titanacyclopropane intermediate, which can then undergo further rearrangements and reductive elimination to yield the final tricyclododecene products. The distribution of the different isomers is thought to be influenced by the relative stabilities of the various possible transition states and intermediates involved in the catalytic cycle.

Advanced Spectroscopic Characterization and Computational Chemical Studies of 1,5,9 Cyclododecatriene

High-Resolution Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular architecture of 1,5,9-cyclododecatriene (B1592173), its derivatives, and the various byproducts formed during its synthesis and subsequent reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. For complex molecules like the byproducts of this compound synthesis, advanced NMR experiments are required. The 2D ¹³C-INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) is a powerful, albeit insensitive, technique that provides direct observation of one-bond ¹³C-¹³C correlations, effectively mapping the entire carbon skeleton of a molecule. blogspot.comlibretexts.org

This method has proven crucial in the identification of previously unknown byproducts from the industrial synthesis of this compound, which involves the trimerization of butadiene. nih.gov A recent investigation into a new process for producing cyclododecanone (B146445) via the oxidation of this compound with nitrous oxide (N₂O) led to the discovery of numerous byproducts. nih.govacs.org The identification of these compounds, which included eleven tricyclic C₁₂H₂₀ hydrocarbons and one tetracyclic C₁₂H₁₈ hydrocarbon, was made possible through a combination of high-resolution distillation and ¹³C-2D-INADEQUATE NMR. nih.govresearchgate.net This approach allowed for the unambiguous assignment of the complex, polycyclic carbon frameworks of these novel molecules. researchgate.net

The primary challenge of the INADEQUATE experiment is its low sensitivity, as it relies on the presence of two adjacent ¹³C isotopes, a rare occurrence at natural abundance (approximately 1 in 8300). blogspot.com Consequently, the technique requires highly concentrated samples and often long acquisition times. blogspot.comhuji.ac.il Despite this limitation, its ability to provide a definitive carbon connectivity map makes it an invaluable tool for characterizing the intricate structures of isomerization and cyclization products derived from this compound. blogspot.comresearchgate.net

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, providing detailed information on bond lengths, bond angles, and stereochemistry. nih.gov While the low melting point of this compound isomers makes their direct crystallographic analysis challenging, the technique is extensively applied to their solid derivatives and metal complexes. wikipedia.org

The formation of coordination complexes is a characteristic feature of this compound, particularly the cis,trans,trans-isomer, which readily complexes with transition metals. wikipedia.org X-ray diffraction studies on these complexes provide critical insights into the binding modes of the triene and the conformational changes it undergoes upon coordination. For example, studies on various pincer complexes have utilized single-crystal X-ray diffraction to fully characterize their molecular structures, revealing the precise geometry of the metal center and the coordinated ligands. weizmann.ac.il This information is fundamental to understanding the catalytic activity of such complexes in reactions like hydrogenation and bond activation. weizmann.ac.il

The process requires growing a high-quality single crystal, which can often be the rate-limiting step in the analysis. nih.gov Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a 3D model of the electron density, from which the atomic structure is determined. nih.gov This technique provides an unambiguous structural proof that complements the solution-state information obtained from NMR spectroscopy.

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions, making it an essential tool for identifying and quantifying molecules in complex mixtures. nih.gov In the context of this compound, MS is critical for the identification of byproducts from synthesis and metabolites from biological or chemical degradation processes. nih.govacs.org

Metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, heavily relies on MS-based approaches. nih.govuic.edu When this compound or its derivatives are subjected to metabolic processes, MS can be used to detect and identify the resulting products. The initial step typically involves extracting the small molecules from the sample matrix. nih.gov These extracts are then often separated using techniques like gas chromatography (GC) or liquid chromatography (LC) before being introduced into the mass spectrometer. nih.gov

The instrument provides the molecular weight of the compounds, and through fragmentation analysis (tandem MS or MS/MS), it yields structural information based on the molecule's fragmentation pattern. nih.gov This data was instrumental in characterizing the array of unexpected byproducts discovered during the oxidation of this compound with N₂O. nih.govacs.org By providing precise mass measurements, MS helps to determine the elemental composition of unknown compounds, complementing the connectivity data from NMR to achieve full structural elucidation. nih.govnih.gov

Catalytic Applications and Polymer Science Utilizing 1,5,9 Cyclododecatriene

1,5,9-Cyclododecatriene (B1592173) as a Ligand in Homogeneous Catalysis

Synthesis and Characterization of Transition Metal Complexes (e.g., Copper, Nickel)

This compound (CDT) serves as a versatile ligand for various transition metals, most notably forming stable complexes with nickel(0). The organonickel compound trans,trans,trans-(this compound)nickel(0), commonly abbreviated as Ni(cdt), is a key example of such a complex. wikipedia.orgdbpedia.org It is a 16-electron coordination complex where the nickel(0) center is bound to the three alkene groups of the cyclododecatriene ligand in a trigonal planar geometry. wikipedia.orgdbpedia.org This propeller-like arrangement of the olefin groups around the nickel atom results in a chiral structure. wikipedia.orgdbpedia.org

The synthesis of Ni(cdt) is typically achieved through the reduction of an anhydrous nickel(II) salt in the presence of the triolefin ligand. wikipedia.org A common method involves the reaction of nickel(II) acetylacetonate (B107027) with trans,trans,trans-1,5,9-cyclododecatriene (B7800021) in ether, using an organoaluminum reagent like diethylaluminum ethoxide as the reducing agent. wikipedia.org The resulting complex is an extremely air-sensitive, deep red solid. wikipedia.org

The characterization of Ni(cdt) has been performed using various analytical techniques, including X-ray structural analysis, which confirmed its trigonal planar geometry and chiral nature. wikipedia.orgdbpedia.org The complex is notable for being the first discovered Ni(0)-olefin complex. wikipedia.org While nickel complexes with CDT are well-established, analogous stable, well-characterized complexes with copper(I) are less commonly reported in the literature. The synthesis of copper(I) complexes often involves ligands with stronger donor atoms like nitrogen or phosphorus to achieve stable coordination environments. rsc.orgijrrjournal.comchemrxiv.org

Catalytic Efficacy of Complexes in Reactions such as Hydrogenation and Cross-Coupling

While this compound forms stable complexes like Ni(cdt), its role in catalysis is often that of a labile, easily displaceable ligand rather than a permanent component of the active catalytic species. wikipedia.org The Ni(cdt) complex is frequently used as a convenient and reactive precursor for generating catalytically active Ni(0) species. wikipedia.org The CDT ligand can be readily displaced by other molecules, such as σ-donating ligands (e.g., phosphines) or other olefins like ethylene (B1197577) or cyclooctene, to form new 16- or 18-electron nickel complexes that are the true catalysts or catalyst precursors in a given reaction. wikipedia.org

In the context of hydrogenation , nickel-based catalysts are widely employed for the reduction of various functional groups. mdpi.commdpi.com Catalytic systems derived from Ni(0) precursors are effective for the hydrogenation of alkenes, alkynes, nitro groups, and ketones. mdpi.comresearchgate.net Although Ni(cdt) can serve as the initial source of Ni(0), the active catalyst in solution is typically a more complex species formed in situ, often involving other ligands or additives. researchgate.netnih.gov The efficiency of these nickel-catalyzed hydrogenations depends on factors such as the choice of ligands, solvent, temperature, and hydrogen pressure. researchgate.net

Similarly, in cross-coupling reactions (e.g., Kumada, Negishi, Sonogashira), Ni(0) complexes are powerful catalysts for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govethz.ch Ni(cdt) is a valuable starting material for these transformations because the weakly bound CDT ligand is easily substituted, allowing for the formation of the catalytically active nickel center coordinated to other ligands, such as phosphines or N-heterocyclic carbenes, which then participate in the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. mdpi.combeilstein-journals.org Therefore, the efficacy observed in these reactions is attributed to the Ni(0) species generated from the precursor, not to the intact Ni(cdt) complex itself. wikipedia.orgmdpi.com

Role in Olefin Metathesis Polymerization

Ring-Opening Metathesis Polymerization (ROMP) of this compound

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization method that utilizes the ring strain of cyclic olefins as the thermodynamic driving force for the reaction. acs.orgnih.gov this compound is a suitable monomer for ROMP, yielding polybutadiene, a polymer with a repeating 12-carbon unit containing three double bonds. The polymerization is catalyzed by transition metal alkylidene complexes, with ruthenium-based catalysts being particularly effective due to their high activity and functional group tolerance.

Synthesis of Cyclic Polybutadienes

A significant application of the ROMP of this compound is in the synthesis of pure cyclic polybutadienes. Research has demonstrated that using a specific cyclic ruthenium alkylidene catalyst for the polymerization of 1,5,9-trans-cis-trans-cyclododecatriene (tct-CDT) leads to the formation of cyclic polymer uncontaminated by linear chains. This high purity is attributed to the absence of acyclic olefin impurities in the CDT monomer, a common issue with other cyclic olefin monomers like 1,5-cyclooctadiene (B75094) (COD) which can contain traces of 4-vinylcyclohexene (B86511) that lead to linear polymer contamination. The use of highly pure CDT is therefore crucial for obtaining well-defined cyclic polymers via ROMP.

Investigation of Chain Transfer Suppression in Vapor-Phase SiROMP